molecular formula C13H22O B12669753 Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one CAS No. 93777-72-1

Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one

Cat. No.: B12669753
CAS No.: 93777-72-1
M. Wt: 194.31 g/mol
InChI Key: MSLIBGCBZRDVMN-UHFFFAOYSA-N
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Description

Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is a chemical compound with the molecular formula C13H22O It is a derivative of indanone, characterized by its octahydro structure and the presence of four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one typically involves the hydrogenation of 1,1,3,3-tetramethyl-5H-inden-5-one. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the double bonds in the indanone structure to single bonds, resulting in the octahydro form.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The use of high-purity hydrogen gas and catalysts ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and similar structural features.

    Indole derivatives: Share the indanone backbone and exhibit diverse biological activities.

Uniqueness

Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is unique due to its specific octahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

93777-72-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2,3a,4,6,7,7a-hexahydroinden-5-one

InChI

InChI=1S/C13H22O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h10-11H,5-8H2,1-4H3

InChI Key

MSLIBGCBZRDVMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2C1CCC(=O)C2)(C)C)C

Origin of Product

United States

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